molecular formula C10H10O3 B3050983 Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis- CAS No. 30186-16-4

Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-

Cat. No.: B3050983
CAS No.: 30186-16-4
M. Wt: 178.18 g/mol
InChI Key: GKWLKAFZCJLZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis-, also known as bis(4-hydroxyacetophenone), is a chemical compound with the molecular formula C10H10O3. It is characterized by the presence of two ethanone groups attached to a 4-hydroxy-1,3-phenylene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- can be synthesized through several methods. One common synthetic route involves the acetylation of resorcinol in the presence of zinc chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. The industrial process may also include purification steps such as recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone groups to alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of Schiff base ligands, which are important intermediates in the preparation of catalysts and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- involves its interaction with various molecular targets. The hydroxyl and ethanone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to chelate metal ions also plays a role in its biological and catalytic activities .

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1,1’-(1,3-phenylene)bis-: Similar structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    Ethanone, 1,1’-(1,4-phenylene)bis-: Another structural isomer with different positioning of the ethanone groups.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a second ethanone group, leading to distinct chemical behavior.

Uniqueness

Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- is unique due to the presence of both hydroxyl and ethanone groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(3-acetyl-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6(11)8-3-4-10(13)9(5-8)7(2)12/h3-5,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWLKAFZCJLZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356965
Record name Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-16-4
Record name Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Reactant of Route 3
Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Reactant of Route 4
Reactant of Route 4
Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Reactant of Route 5
Reactant of Route 5
Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Reactant of Route 6
Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.